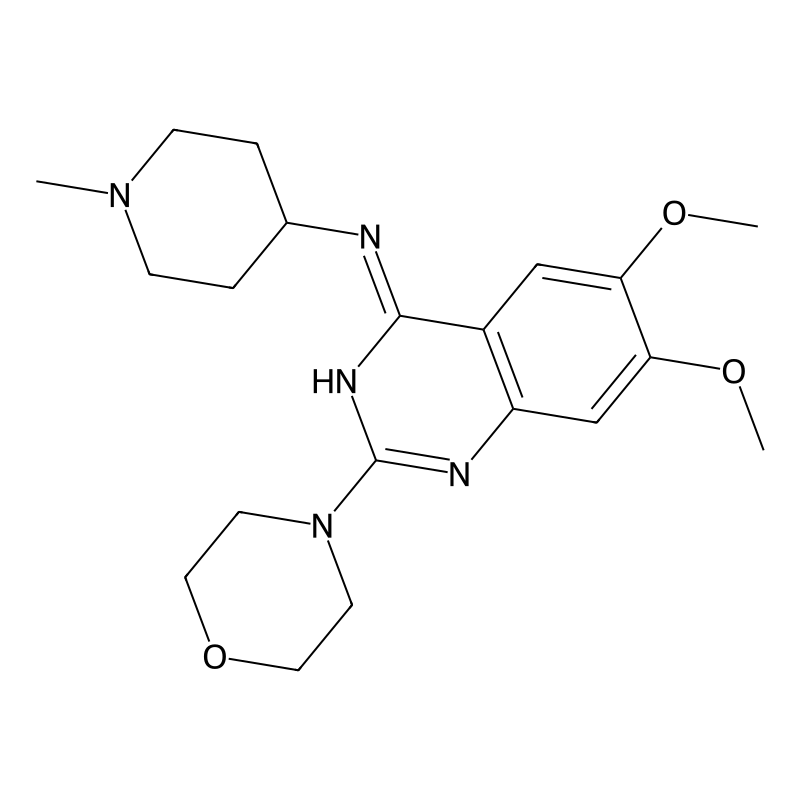MS0124

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Description
MS0124 is a selective inhibitor of the G9a-like protein, a type of histone methyltransferase that plays a crucial role in gene regulation through the methylation of lysine residues on histone proteins. Structurally, MS0124 is classified as a quinazoline derivative, specifically featuring a 6,7-dimethoxy substitution and an N-(1-methylpiperidin-4-yl) group. This compound has been designed to exhibit high selectivity for G9a over other similar enzymes, making it a valuable tool for studying epigenetic modifications and their implications in various biological processes and diseases, particularly cancer .
- Oxidation: Under specific conditions, MS0124 can be oxidized, leading to the formation of various oxidized derivatives. This reaction is significant for understanding its metabolic pathways and potential degradation products .
- Substitution Reactions: The presence of reactive sites on the quinazoline scaffold allows for various nucleophilic substitutions, which can be exploited to synthesize further analogs with modified biological activities .
The primary biological activity of MS0124 lies in its ability to inhibit G9a-mediated methylation. This inhibition leads to:
- Reduction of H3K9me2 Levels: MS0124 effectively reduces the dimethylation of histone H3 at lysine 9 (H3K9me2), a modification associated with transcriptional repression. This action can reactivate silenced genes, providing potential therapeutic benefits in cancer treatment .
- Selective Inhibition: MS0124 exhibits selectivity for G9a over other methyltransferases, which is critical for studying the specific roles of G9a in cellular processes without affecting other enzymes involved in histone modification .
The synthesis of MS0124 involves a multi-step process:
- Starting Material: The synthesis begins with commercially available 2,4-dichloro-6,7-dimethoxyquinazoline.
- Formation of Intermediates: A key intermediate is formed through nucleophilic displacement using 4-amino-1-methylpiperidine under microwave conditions.
- Final Product Formation: The final product is obtained by further substitution reactions at the 2-amino position, optimizing conditions to enhance selectivity and yield .
This synthetic route highlights the efficiency of microwave-assisted organic synthesis in generating complex molecules like MS0124.
MS0124 has several applications in research and potential therapeutic contexts:
- Cancer Research: As a G9a inhibitor, it is used to study the role of histone methylation in cancer progression and therapy resistance. By reactivating silenced tumor suppressor genes, MS0124 may enhance the efficacy of existing cancer treatments .
- Epigenetic Studies: Researchers utilize MS0124 to dissect the epigenetic landscape and understand how modifications influence gene expression and cellular behavior .
Interaction studies involving MS0124 focus on its binding affinity and specificity towards G9a:
- Crystallography Studies: X-ray crystallography has been employed to elucidate the binding interactions between MS0124 and G9a, revealing critical interactions that inform the design of more selective inhibitors .
- Biochemical Assays: Various assays have demonstrated that MS0124 selectively inhibits G9a with an IC50 value significantly lower than that for other related methyltransferases, underscoring its potential as a research tool .
Several compounds share structural similarities with MS0124 but differ in their selectivity or biological activity:
MS0124 stands out due to its enhanced selectivity for G9a over GLP, which is crucial for studies aimed at delineating the distinct roles these enzymes play in epigenetic regulation.








